6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908504
InChI: InChI=1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H
SMILES:
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.02 g/mol

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC15908504

Molecular Formula: C7H3BrF3N3

Molecular Weight: 266.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
IUPAC Name 6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H
Standard InChI Key WBOXXZVLICSCIO-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC=NN2C=C1Br)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a triazolo[1,5-a]pyridine scaffold, where a triazole ring (1,2,4-triazole) is fused to a pyridine moiety. The bromine atom occupies position 6, while the trifluoromethyl (-CF3_3) group is at position 8 . This substitution pattern creates a polarized electron distribution, with the electron-withdrawing -CF3_3 group enhancing the electrophilicity of adjacent carbon atoms.

X-ray crystallography of analogous triazolopyridines reveals planar molecular geometries, a feature critical for π-π stacking interactions in biological systems . The trifluoromethyl group’s steric bulk and electronegativity further influence conformational stability, as demonstrated by density functional theory (DFT) calculations showing a HOMO-LUMO gap reduction of 0.5 eV compared to non-fluorinated analogs .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H3BrF3N3\text{C}_7\text{H}_3\text{BrF}_3\text{N}_3
Molecular Weight266.02 g/mol
IUPAC Name6-Bromo-8-(trifluoromethyl)- triazolo[1,5-a]pyridine
Melting Point113–114°C (analogous compounds)
Canonical SMILESC1=C(C2=NC(=NN2C=C1Br)N)C(F)(F)F

Synthetic Methodologies

Condensation Routes

A prevalent synthesis involves the condensation of β-diketones or β-dialdehydes with aminopyridine precursors. For example, reacting 3-amino-2-pyridinecarboxaldehyde with trifluoroacetylacetone under acidic conditions yields the triazole ring via cyclodehydration . Bromination is typically achieved using N\text{N}-bromosuccinimide (NBS) in dichloromethane at 0°C, with reported yields exceeding 90%.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize exothermic bromination steps. Silylformamidine intermediates are used to introduce the trifluoromethyl group, with reaction times ranging from 20 to 96 hours at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords >97% purity, as confirmed by HPLC .

Table 2: Representative Synthesis Conditions

PrecursorReagents/ConditionsYield (%)Reference
3-Amino-2-pyridinecarboxaldehydeTrifluoroacetylacetone, HCl, reflux85
8-TrifluoromethyltriazolopyridineNBS, CH2_2Cl2_2, 0°C93

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic -CF3_3 group . It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate no decomposition under inert atmospheres at temperatures ≤100°C .

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.72 (s, 1H, pyridine-H), 8.15 (s, 1H, triazole-H), 6.02 (s, 2H, -NH2_2) .

  • 19^{19}F NMR: δ -62.5 ppm (CF3_3) .

  • IR: Absence of CN stretch (2150 cm1^{-1}) due to electron-withdrawing -CF3_3 effects .

Biological Activity and Applications

Central Nervous System Targets

Triazolopyridines act as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), with KiK_i values <100 nM . The -CF3_3 group improves blood-brain barrier penetration, making this compound a candidate for neurodegenerative disease research.

Computational Insights

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap: 4.2 eV, reduced by 12% compared to non-fluorinated analogs .

  • Electrostatic Potential: Strongly positive regions near the bromine atom, suggesting susceptibility to nucleophilic attack .

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